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Abstract
This technical guide provides a comprehensive overview of 5-Nitro-2,3-dihydro-1H-inden-1-
one, a key chemical intermediate in synthetic and medicinal chemistry. We delve into its

fundamental chemical and physical properties, explore common synthetic and derivatization

pathways, and discuss its significance as a building block for pharmacologically active

molecules. This document is intended for researchers, chemists, and professionals in drug

discovery and development, offering both foundational knowledge and practical insights into

the utility of this versatile compound.

Introduction: The Strategic Importance of 5-Nitro-1-
indanone
5-Nitro-2,3-dihydro-1H-inden-1-one, commonly referred to as 5-nitro-1-indanone, is a bicyclic

aromatic ketone. Its structure is characterized by an indanone core—a benzene ring fused to a

five-membered ring containing a ketone—with a nitro group (NO₂) substituted at the 5-position

of the aromatic ring.
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The strategic value of this molecule in research and development stems from the unique

combination of its structural features:

The 1-Indanone Scaffold: The indanone framework is a "privileged structure" in medicinal

chemistry, found at the core of numerous compounds with diverse biological activities,

including anti-inflammatory, antiviral, and anticancer agents.[1][2] Its rigid conformation

allows for precise spatial orientation of functional groups, facilitating targeted interactions

with biological macromolecules.

The Nitro Functional Group: The nitro group is a strong electron-withdrawing group, which

significantly influences the reactivity of the aromatic ring. More importantly, it serves as a

versatile synthetic handle. Its reduction to an amino group (NH₂) is a cornerstone

transformation, opening up a vast chemical space for the synthesis of diverse compound

libraries through subsequent reactions like amide bond formation, sulfonylation, and

diazotization. The nitro group itself is a known pharmacophore in various antimicrobial and

antiprotozoal drugs.[3][4]

This guide will systematically explore the properties and chemistry of 5-nitro-1-indanone,

providing the foundational knowledge necessary for its effective use in the laboratory.

Core Chemical and Physical Properties
A precise understanding of a compound's physical properties is critical for its handling,

purification, and use in reactions. The key properties of 5-nitro-1-indanone are summarized

below.
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Property Value Source

CAS Number 22246-24-8 [5][6][7][8]

Molecular Formula C₉H₇NO₃ [5][6][7]

Molecular Weight 177.16 g/mol [5][7]

Appearance Solid [6]

Boiling Point 345.2 ± 31.0 °C at 760 mmHg [5]

Density 1.4 ± 0.1 g/cm³ [5]

Flash Point 179.3 ± 17.6 °C [5]

LogP (Octanol/Water) 1.85 [5]

Polar Surface Area 62.89 Å² [5]

Refractive Index 1.629 [5]

Synthesis and Purification
The preparation of 1-indanones is a well-established area of organic synthesis, with numerous

methods published over the last century.[1][9] The most common strategies involve

intramolecular cyclization reactions. For 5-nitro-1-indanone, the synthesis typically involves

either the nitration of a pre-formed indanone ring or the cyclization of a precursor already

containing the nitro group.

Synthetic Workflow: Intramolecular Friedel-Crafts
Acylation
A prevalent and reliable method for constructing the indanone core is through an intramolecular

Friedel-Crafts acylation of a 3-arylpropionic acid derivative. This approach ensures precise

control over the substitution pattern.

Step-by-Step Protocol:

Starting Material: The synthesis begins with 3-(4-nitrophenyl)propanoic acid.
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Acid Chloride Formation: The carboxylic acid is converted to the more reactive acid chloride.

A standard method involves treatment with thionyl chloride (SOCl₂) or oxalyl chloride

((COCl)₂) in an inert solvent like dichloromethane (DCM). This step must be performed under

anhydrous conditions to prevent hydrolysis of the acid chloride.

Intramolecular Cyclization: The acid chloride is then subjected to Friedel-Crafts acylation

conditions. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is used to promote the

electrophilic attack of the acylium ion onto the ortho position of the aromatic ring, closing the

five-membered ring. The reaction is typically run at low temperatures to control reactivity.

Work-up and Purification: The reaction is quenched by carefully adding it to ice/water. The

crude product is then extracted with an organic solvent, washed, dried, and purified, usually

by recrystallization or column chromatography.

Diagram: Synthetic Pathway via Friedel-Crafts Acylation

Synthesis of 5-Nitro-1-indanone

3-(4-nitrophenyl)propanoic acid 3-(4-nitrophenyl)propanoyl chloride

 SOCl₂ or (COCl)₂ 
 DCM 5-Nitro-2,3-dihydro-1H-inden-1-one

 AlCl₃ (Lewis Acid) 
 Intramolecular Friedel-Crafts Acylation

Click to download full resolution via product page

Caption: Synthetic workflow for 5-Nitro-1-indanone.

Spectroscopic Characterization
Unambiguous characterization of 5-nitro-1-indanone relies on a combination of standard

spectroscopic techniques. The following data represent the expected spectral features, which

are crucial for confirming the structure and purity of the synthesized compound.
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Technique Expected Features

¹H NMR

Aromatic Protons: Three protons in the aromatic

region (~7.5-8.5 ppm). Expect a doublet for the

proton adjacent to the carbonyl, a doublet for

the proton ortho to the nitro group, and a

doublet of doublets for the proton between

them. Aliphatic Protons: Two triplets in the

aliphatic region. The CH₂ group adjacent to the

carbonyl (C2) will be downfield (~3.2 ppm)

compared to the CH₂ group adjacent to the

aromatic ring (C3, ~2.7 ppm).

¹³C NMR

Carbonyl Carbon (C=O): A characteristic peak

downfield (~195-205 ppm). Aromatic Carbons:

Six distinct peaks in the aromatic region (~120-

155 ppm). The carbon bearing the nitro group

will be significantly deshielded. Aliphatic

Carbons: Two peaks in the aliphatic region (~25-

40 ppm).

IR Spectroscopy

C=O Stretch (Ketone): A strong, sharp

absorption band around 1700-1720 cm⁻¹. N-O

Stretch (Nitro Group): Two strong absorption

bands, one symmetric (~1350 cm⁻¹) and one

asymmetric (~1530 cm⁻¹). Aromatic C-H

Stretch: Peaks just above 3000 cm⁻¹.

Mass Spectrometry (EI)

Molecular Ion (M⁺): A prominent peak at m/z =

177, corresponding to the molecular weight of

the compound.[7]

Standard Protocols for Spectroscopic Analysis
The following are generalized, self-validating protocols for obtaining high-quality spectroscopic

data for indanone analogs.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent

(e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution.

Internal Standard: Use tetramethylsilane (TMS) as the internal standard for chemical shift

calibration (δ = 0.00 ppm).

Instrument Parameters: Utilize a spectrometer with a frequency of at least 400 MHz for

sufficient resolution of proton signals. A standard single-pulse experiment is typically

adequate for ¹H NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy:

Sample Preparation (Solid): For solid samples, the Attenuated Total Reflectance (ATR)

method is most convenient. Place a small amount of the dry, solid sample directly onto the

ATR crystal and apply pressure to ensure good contact. Alternatively, prepare a KBr pellet by

grinding ~1 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.

Instrument Parameters: Record the spectrum over a range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. A background scan of the empty ATR crystal or a blank KBr pellet must

be run first.

Chemical Reactivity and Derivatization Potential
The true utility of 5-nitro-1-indanone lies in its reactivity, which allows it to serve as a scaffold

for building more complex molecules. The primary sites of reactivity are the ketone, the nitro

group, and the α-methylene protons.

Key Transformation Pathways
Reduction of the Nitro Group: This is arguably the most critical reaction. The nitro group can

be selectively reduced to an amine (5-amino-1-indanone) using various reagents, such as

tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst (H₂/Pd-C), or sodium

dithionite (Na₂S₂O₄). The resulting 5-amino-1-indanone is a versatile precursor for a wide

range of derivatives.[5]

Reactions at the Carbonyl Group: The ketone can undergo standard carbonyl chemistry. It

can be reduced to a secondary alcohol using reducing agents like sodium borohydride
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(NaBH₄). It can also participate in reductive amination, condensation reactions with

hydrazines to form hydrazones, or Wittig reactions to form alkenes.

Reactions at the α-Methylene Position: The protons on the carbon adjacent to the ketone

(C2) are acidic and can be removed by a suitable base to form an enolate. This enolate can

then act as a nucleophile in reactions such as alkylations or aldol condensations, allowing for

the introduction of substituents at the 2-position.

Diagram: Key Derivatization Reactions of 5-Nitro-1-indanone

Derivatization Pathways

5-Nitro-1-indanone

5-Amino-1-indanone

 Reduction (e.g., SnCl₂, H₂/Pd-C) 
 [Key Intermediate]

5-Nitro-1-indanol

 Reduction (e.g., NaBH₄)

2-Alkyl-5-nitro-1-indanone

 1. Base (e.g., LDA) 
 2. Alkyl Halide (R-X)

Click to download full resolution via product page

Caption: Major reaction pathways for 5-Nitro-1-indanone.

Applications in Drug Discovery and Materials
Science
The 1-indanone moiety is a cornerstone in modern drug design.[2] Its derivatives have

demonstrated a wide spectrum of biological activities.[1] For instance, Donepezil, an

acetylcholinesterase inhibitor used for treating Alzheimer's disease, features a related indanone

structure.[2]

5-Nitro-1-indanone serves as a crucial starting material for accessing novel indanone

derivatives for screening. The conversion of the nitro group to an amine allows for the
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attachment of diverse side chains and functional groups, enabling the exploration of structure-

activity relationships (SAR). This is a common strategy in the development of:

Anticancer Agents: Many kinase inhibitors and other anticancer compounds utilize

heterocyclic scaffolds built upon amine precursors.[1]

Anti-inflammatory Agents: The indanone core has been explored for its anti-inflammatory

properties, and derivatization allows for the fine-tuning of activity against targets like COX-2

or various signaling pathways.[11]

Antimicrobial Agents: The nitroaromatic motif itself is present in several antimicrobial drugs,

where its reduction within the target cell can generate reactive nitrogen species that are

cytotoxic to the microorganism.[3][4]

Safety and Handling
As with any chemical reagent, proper safety protocols must be followed when handling 5-nitro-

1-indanone.

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation), H335 (May cause respiratory irritation).[12]

Precautionary Phrases:

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[12]

P280: Wear protective gloves/protective clothing and eye/face protection.[12]

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[12]

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

[12]

Always consult the material safety data sheet (MSDS) before use and handle the compound in

a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE),

including safety glasses, a lab coat, and gloves.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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